2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-methylphenol
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Overview
Description
2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-methylphenol is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-methylphenol typically involves the reaction of 6-methylphenol with benzotriazole in the presence of a suitable catalyst. One common method involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction between 6-methylphenol and benzotriazole. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalytic systems and process optimization techniques can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The benzotriazole moiety can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of benzotriazole derivatives with different functional groups.
Scientific Research Applications
2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-methylphenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Benzotriazole derivatives, including this compound, are explored for their antimicrobial, anticancer, and antiviral properties.
Industry: It is used as a corrosion inhibitor, UV stabilizer, and in the production of advanced materials for electronic and photovoltaic applications.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with biological macromolecules, leading to inhibition or modulation of their activity. This compound’s ability to bind to specific targets makes it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,2,3-Benzotriazol-1-yl)-N’-(2,3-dimethoxybenzylidene)acetohydrazide
- 2-(1H-1,2,3-Benzotriazol-1-yl)-N’-(2-thienylmethylene)propanohydrazide
Uniqueness
2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-methylphenol stands out due to its specific substitution pattern on the phenol ring, which imparts unique chemical and biological properties
Properties
IUPAC Name |
2-(benzotriazol-1-ylmethyl)-6-methylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-10-5-4-6-11(14(10)18)9-17-13-8-3-2-7-12(13)15-16-17/h2-8,18H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGXIGXWRPBMFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CN2C3=CC=CC=C3N=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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